molecular formula C20H24N4O5 B236481 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Cat. No. B236481
M. Wt: 400.4 g/mol
InChI Key: HECXVMGQSCOYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, commonly known as MN-64, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

MN-64 acts by binding to the active site of VMAT2 and inhibiting its function. This results in the depletion of monoamine neurotransmitters from the presynaptic vesicles, leading to decreased neurotransmitter release and reduced synaptic transmission. MN-64 has been found to be more potent than other VMAT2 inhibitors such as tetrabenazine and reserpine.
Biochemical and Physiological Effects
MN-64 has been found to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a potential therapeutic effect in Parkinson's disease and schizophrenia. MN-64 has also been found to reduce serotonin release in the raphe nucleus, indicating a potential role in the treatment of depression. However, further studies are needed to determine the exact biochemical and physiological effects of MN-64.

Advantages and Limitations for Lab Experiments

MN-64 has several advantages for lab experiments. It is highly selective for VMAT2 and does not affect other transporters or receptors. It has also been found to be stable in solution and can be easily administered to animals. However, MN-64 has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. MN-64 also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

MN-64 has shown promising results in scientific research, and there are several future directions for its use. One potential direction is to study its therapeutic potential in neurological disorders such as Parkinson's disease, schizophrenia, and depression. MN-64 could also be used to study the role of VMAT2 in other neurological and psychiatric disorders. Another future direction is to develop more potent and selective VMAT2 inhibitors based on the structure of MN-64. These inhibitors could have improved pharmacokinetic properties and fewer side effects than current VMAT2 inhibitors. Overall, MN-64 has the potential to be a valuable tool for studying the role of VMAT2 in neurological and psychiatric disorders and developing new treatments for these conditions.
Conclusion
In conclusion, MN-64 is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and acts as a potent and selective inhibitor of VMAT2. MN-64 has several advantages for lab experiments but also has some limitations. Its future directions include studying its therapeutic potential in neurological disorders, developing more potent and selective VMAT2 inhibitors, and studying the role of VMAT2 in other neurological and psychiatric disorders. MN-64 has the potential to be a valuable tool for advancing our understanding of the brain and developing new treatments for neurological and psychiatric disorders.

Synthesis Methods

MN-64 has been synthesized using different methods, including the reaction of 5-nitro-2-furoic acid with 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid and 1,1'-carbonyldiimidazole in the presence of triethylamine. Another method involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-(chloromethyl)phenyl nitrate in the presence of triethylamine and acetonitrile. The yield of MN-64 using these methods ranges from 60% to 80%.

Scientific Research Applications

MN-64 has shown potential in scientific research applications, especially in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. MN-64 has been used to study the role of VMAT2 in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.

properties

Product Name

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H24N4O5/c1-14(2)13-18(25)23-11-9-22(10-12-23)16-5-3-15(4-6-16)21-20(26)17-7-8-19(29-17)24(27)28/h3-8,14H,9-13H2,1-2H3,(H,21,26)

InChI Key

HECXVMGQSCOYIB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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